YTHDF2 Fragment Ligand Efficiency: 6-Cyclopropyluracil (0.47) vs. Pyrazolopyrimidine Derivative (0.38) — A 24% Improvement per Heavy Atom
In a direct fragment-based screening campaign targeting the m6A-reader domain of YTHDF2, 6-cyclopropyluracil (compound 11) demonstrated a ligand efficiency (LE) of 0.47 kcal mol⁻¹ per non-hydrogen atom, compared to 0.38 kcal mol⁻¹ per non-hydrogen atom for a pyrazolopyrimidine derivative fragment evaluated in the same study [1]. Both fragments were assessed under identical assay conditions using a fluorescence-based HTRF binding assay and validated by high-resolution X-ray crystallography of the ligand-YTHDF2 co-crystal structures [1].
| Evidence Dimension | Ligand efficiency (LE) per non-hydrogen atom |
|---|---|
| Target Compound Data | 0.47 kcal mol⁻¹ per non-hydrogen atom; IC50 = 174 μM |
| Comparator Or Baseline | Pyrazolopyrimidine derivative: 0.38 kcal mol⁻¹ per non-hydrogen atom |
| Quantified Difference | 0.09 kcal mol⁻¹ per non-hydrogen atom (24% improvement in LE) |
| Conditions | Fluorescence-based HTRF binding assay against YTHDF2 YTH domain; X-ray crystallography (PDB entry 7z26) |
Why This Matters
Higher ligand efficiency indicates a more favorable binding free energy per heavy atom, which correlates with a better starting point for fragment growth and lead optimization in drug discovery programs.
- [1] Nai F, et al. Fragment Ligands of the m6A-RNA Reader YTHDF2. ACS Medicinal Chemistry Letters. 2022;13(9):1500-1509. View Source
